Glucovanilline

Vue d'ensemble

Description

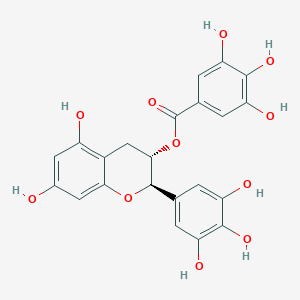

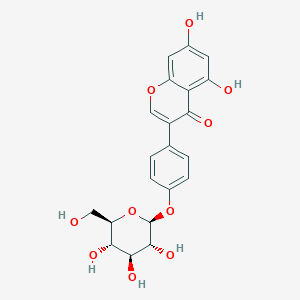

Glucovanillin is a compound with the molecular formula C14H18O8 and a molecular weight of 314.29 . It is used for research and development purposes .

Chemical Reactions Analysis

Glucovanillin is one of the precursors in the synthesis of vanillin . It undergoes conversion into vanillin via a cascade of enzymatic processes involving the degradation of cell walls and the hydrolysis of glucovanillin .Physical And Chemical Properties Analysis

Glucovanillin has a molecular formula of C14H18O8 and a molecular weight of 314.29 . It is a solid substance that is soluble in DMSO at 90 mg/mL (ultrasonic) .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de la glucovanilline, également connue sous le nom de vanilline 4-O-β-D-glucoside :

Aromatisant dans l’industrie alimentaire

La this compound est utilisée comme agent aromatisant naturel dans l’industrie alimentaire, en particulier dans les produits sucrés comme la crème glacée, le chocolat, les crèmes, les gâteaux, les biscuits et les boissons. Elle est appréciée pour son arôme de vanille naturel et économique .

Applications pharmaceutiques

Dans l’industrie pharmaceutique, la this compound est utilisée dans des médicaments tels qu’Aldomet (formulation antihypertensive), la L-dopa (traitement de la maladie de Parkinson) et le triméthoprime (traitement des infections des voies respiratoires supérieures et de certaines formes de maladies vénériennes) .

Synthèse biotechnologique

La this compound est impliquée dans la synthèse biotechnologique de la vanilline à partir de substrats comme l’acide férulique et l’eugénol. Ce processus est important pour produire des arômes de vanilline de manière économique .

Hydrolyse enzymatique

Le composé est utilisé dans les processus d’hydrolyse enzymatique pour produire de la vanilline à partir de substrats de this compound, en optimisant des facteurs tels que la quantité d’enzyme, la température de réaction, le temps et le pH pour un rendement maximal .

Production d’extraits naturels

La this compound subit une hydrolyse pour produire de l’extrait de vanille naturel à partir de gousses de vanille vertes, ce qui améliore le profil aromatique des produits à la vanille .

Colorants alimentaires et antioxydants

Les sous-produits de l’extraction de la this compound sont utilisés comme colorants alimentaires naturels et antioxydants dans divers produits alimentaires et pharmaceutiques .

Mécanisme D'action

Target of Action

Glucovanillin, also known as vanillin-d-glucoside or Vanillin 4-O-b-D-Glucoside, primarily targets the β-D-glucosidases . These enzymes play a crucial role in the extraction process of vanillin, a highly regarded flavor compound .

Mode of Action

Glucovanillin interacts with its target, β-D-glucosidases, through a cascade of enzymatic processes involving the degradation of cell walls and the hydrolysis of glucovanillin . This interaction facilitates the breakdown of β-glucosidic bonds, leading to the conversion of glucovanillin into vanillin .

Biochemical Pathways

The biochemical pathway of glucovanillin involves its transformation into vanillin. This process is facilitated by β-D-glucosidases, which break down β-glucosidic bonds . The conversion of glucovanillin into vanillin is a part of the intricate world of vanillin synthesis, which encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems .

Pharmacokinetics

It’s known that glucovanillin is sourced from green pods and undergoes conversion into vanillin via enzymatic processes .

Result of Action

The primary result of glucovanillin’s action is the production of vanillin, the major aroma component of vanilla . Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .

Action Environment

The action of glucovanillin is influenced by the environment in which it is stored. For instance, glucovanillin is essentially stored in the placentae (92%) and marginally in trichomes (7%) of the Vanilla planifolia, a type of vanilla orchid plant . Trichomes store massive amounts of a fluorescing oleoresin rich in alkenylmethyldihydro-γ-pyranones and synthesize a mucilage made of a glucomannan and a pectic polysaccharide carrying monomeric arabinose and galactose side-chains . These storage sites and environmental factors can influence the action, efficacy, and stability of glucovanillin .

Safety and Hazards

Glucovanillin is used for research and development purposes only and is not advised for medicinal, household, or other uses . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling glucovanillin .

Propriétés

IUPAC Name |

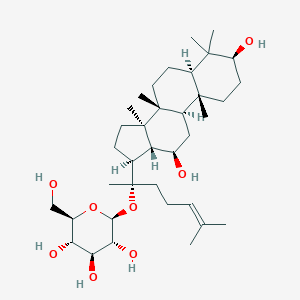

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRNQMUKVDHCFX-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197782 | |

| Record name | Glucovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494-08-6 | |

| Record name | Glucovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANILLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81U1KBS6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)